molecular formula C21H28O5 B1669442 Cortisone CAS No. 53-06-5

Cortisone

Cat. No. B1669442
CAS RN: 53-06-5
M. Wt: 360.4 g/mol
InChI Key: MFYSYFVPBJMHGN-ZPOLXVRWSA-N
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Description

Cortisone is a pregnene (21-carbon) steroid hormone. It is a naturally-occurring corticosteroid metabolite that is also used as a pharmaceutical prodrug . Cortisol is converted by the action of the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2 into the inactive metabolite cortisone, particularly in the kidneys . Cortisone is used to reduce inflammation caused by many different conditions such as allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, psoriasis, and breathing problems .


Synthesis Analysis

The biosynthesis of cortisone involves a head-to-head union of terpenoid pyrophosphates, leading to the formation of an acyclic triterpene intermediate, squalene . The first total synthesis of cortisone was achieved by Woodward in 1951 .


Molecular Structure Analysis

Cortisone is a steroid hormone that comprises four rings of carbon atoms forming the basic steroid molecular skeleton . The structure includes three six-membered rings and a five-membered ring .


Chemical Reactions Analysis

Cortisone undergoes various chemical reactions, including colorimetric cortisol analyses that use various chromogens . These reactions facilitate a change in visible color, which is useful for detecting cortisol .


Physical And Chemical Properties Analysis

Cortisone has a molar mass of 360.450 g·mol −1 and a melting point of 220 to 224 °C . Its chemical formula is C21H28O5 .

Scientific Research Applications

Glucocorticoids and Medical Treatments

Cortisone, a natural glucocorticoid, is secreted by the adrenal glands and is vital for maintaining homeostasis. Its use is significant in treating severe infections, allergies, shock, and trauma. Synthetic glucocorticoids, derived from the cortisone structure, have extended biological half-lives and stronger activities. This review discusses the application of glucocorticoids in treating severe or critical COVID-19 and advanced-stage solid tumors, highlighting their critical role in managing such conditions (Yang & Yu, 2021).

Cortisone in Rheumatoid Arthritis Treatment

Historically, cortisone has been used in treating rheumatoid arthritis (RA), although studies have shown varied effectiveness compared to other treatments like aspirin. Research in the 1950s compared cortisone with aspirin for RA treatment, providing insights into its efficacy and role in managing this chronic condition (Annals of the rheumatic diseases, 1955).

Cortisone's Role in Translational Medicine

Cortisone represents a paradigm in translational medicine, bridging discoveries in biochemistry with clinical applications. Its synthesis, discovery, and therapeutic application are notable achievements that demonstrate the integration of multiple scientific disciplines, highlighting its significance in the development of modern medicine (Jadreškić, 2016).

Biotransformation of Cortisone

Research into cortisone's biotransformation has led to the synthesis of new steroids. This is crucial for developing pharmaceuticals with similar anti-inflammatory properties as cortisone but with fewer side effects. This approach aligns with sustainable industrial processes and green chemistry principles (Zappaterra et al., 2021).

Cortisone and Cancer Research

The impact of cortisone on cancer, particularly in its interaction with other treatments, has been a subject of research. Studies have explored its effects on tumor growth and metastasis, providing insights into its potential role in cancer therapy (Baserga & Shubik, 1954).

Safety And Hazards

Corticosteroids like cortisone carry a risk of side effects, including problems with the eyes, a round face (sometimes called moon face), high blood sugar, increased risk of infections, bone fractures and thinning bones, and other side effects . Risks exist, particularly with long-term use .

Future Directions

There is a great demand for a continuous real-time cortisol sensor that is yet to be developed . Such a device will be essential for personalized pharmacological correction of the hypothalamic–pituitary–adrenal axis toward normal cortisol levels through a 24-h cycle .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYSYFVPBJMHGN-ZPOLXVRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022857
Record name Cortisone
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Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cortisone
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Solubility

0.28 mg/mL at 25 °C
Record name Cortisone
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Product Name

Cortisone

CAS RN

53-06-5
Record name Cortisone
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Record name Cortisone [INN:BAN]
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Record name Cortisone
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Record name Cortisone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

222 °C
Record name Cortisone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
381,000
Citations
DJ Ingle - The Journal of Clinical Endocrinology, 1950 - academic.oup.com
… of cortisone from desoxycholic acid has been realized by Sarrett (4). Sufficient amounts of cortisone are … The production of cortisone is expensive and limited by the availability of starting …
Number of citations: 200 academic.oup.com
EC KENDALL - Annals of Internal Medicine, 1950 - acpjournals.org
… However, this influence of cortisone is not shared with any other known substance except … effect of cortisone on the diseased parts which is highly specific for cortisone and compound F. …
Number of citations: 31 www.acpjournals.org
JM Carlisle, A Gibson, E Schmatolla - Postgraduate Medicine, 1950 - Taylor & Francis
… Cortisone was first synthesized from a bile acid in 1946 by Dr. LH Sarett of the Research Laboratories of Merck & Co., Inc. The availability of cortisone in sufficient quantities for clinical …
Number of citations: 15 www.tandfonline.com
SG Hillier - Journal of Endocrinology, 2007 - joe.bioscientifica.com
… Sixty years after the first chemical synthesis of cortisone, … cortisone timeline, from first synthesis until now. The concluding scientific message is that intracrine metabolism of cortisone to …
Number of citations: 146 joe.bioscientifica.com
JS Jenkins, PA Sampson - British Medical Journal, 1967 - ncbi.nlm.nih.gov
… cortisone was due only in part to unmetabolized cortisone. The presence of large amounts of tetrahydrocortisone indicated that some of the cortisone … that the capacity of cortisone to be …
Number of citations: 164 www.ncbi.nlm.nih.gov
CM Burns - Rheumatic Disease Clinics, 2016 - rheumatic.theclinics.com
Most rheumatologists are aware of the discovery of cortisone by Philip Hench and Edward Kendall for which they, along with the Polish chemist Tadeus Riechstein, received the Nobel …
Number of citations: 101 www.rheumatic.theclinics.com
M Quinkler, PM Stewart - The Journal of Clinical Endocrinology …, 2003 - academic.oup.com
11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2) plays a crucial role in converting hormonally active cortisol to inactive cortisone, thereby conferring specificity on the …
Number of citations: 318 academic.oup.com
TF Dougherty, GL Schneebell - Proceedings of the Society …, 1950 - journals.sagepub.com
… of cortisonetreated (Table I, Group 4) with those of noncortisone-treated animals (Table I, Group 3). T n the cortisone-… a similar diminution by systemic cortisone treatment. Tn the present …
Number of citations: 159 journals.sagepub.com
JW Tomlinson, N Draper, J Mackie… - The Journal of …, 2002 - academic.oup.com
… oral dose of cortisone acetate (25 mg) to cortisol, reduced serum cortisol to cortisone ratios, … 11β-HSD1 activity, the defect in cortisone to cortisol conversion increasing cortisol clearance …
Number of citations: 97 academic.oup.com
HP Ehrlich, TK Hunt - Annals of Surgery, 1969 - ncbi.nlm.nih.gov
… ANTI-INFLAMMATORY steroids such as cortisone delay healing in wounds, when given … thatVitamin A negates theeffects of cortisone on wound healing.4 Vitamin A is also an "anabolic …
Number of citations: 359 www.ncbi.nlm.nih.gov

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